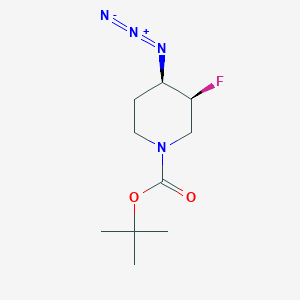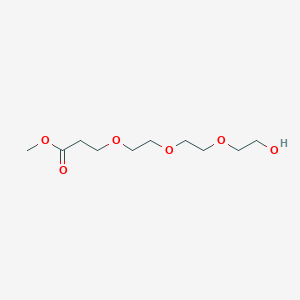![molecular formula C13H20FN B1488385 (3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine CAS No. 1566319-40-1](/img/structure/B1488385.png)
(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine
Descripción general
Descripción
3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine, also known as 2-Fluoro-N,N-dimethylbenzylamine, is an organic compound with a molecular formula of C11H15FN. It is a tertiary amine with a single fluorine atom in the para position of the aromatic ring. It is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a ligand in catalysis.
Aplicaciones Científicas De Investigación
Structure Elucidation and Designer Drugs
A study detailed the structure elucidation process of a new designer drug using nuclear magnetic resonance (NMR) and mass spectrometric (MS) techniques, highlighting the importance of predictive modeling in confirming molecular structures. This research demonstrates the application of the subject compound in understanding and identifying novel synthetic cannabinoids (Girreser, Rösner, & Vasilev, 2016).
Material Science and Polymer Electrolytes
Another application is found in material science, where guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via activated fluorophenyl-amine reaction. This method offers precise control of cation functionality without deleterious side reactions, showcasing the compound's relevance in creating stable phenyl rings within polymer frameworks (Kim, Labouriau, Guiver, & Kim, 2011).
Organic Chemistry and Synthesis Techniques
Research on the synthesis of allenic diamines through the Stevens rearrangement of ammonium salts presents an example of the compound's utility in organic synthesis. This study underscores the adaptability of the compound in generating structurally complex aminoketones, contributing to the broader knowledge of organic reaction mechanisms (Manukyan, 2015).
Enantioselective Catalysis
The compound's application extends to enantioselective catalysis, where it served as a precursor in the synthesis of novel catalysts for olefin epoxidation. This research highlights the compound's role in facilitating asymmetric reactions, a key area in the development of pharmaceuticals and fine chemicals (Vachon, Lauper, Ditrich, & Lacour, 2006).
Novel Applications in Security Ink
A novel application is seen in the development of a multi-stimuli responsive molecule for use as a security ink. This research illustrates the innovative use of the compound in creating materials that change properties in response to external stimuli, opening new avenues in material science and security technologies (Lu & Xia, 2016).
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN/c1-10(13(2,3)4)15-9-11-7-5-6-8-12(11)14/h5-8,10,15H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZCMKDPRSRAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B1488307.png)


amine](/img/structure/B1488315.png)




![Tert-butyl[(piperidin-4-yl)methyl]amine](/img/structure/B1488321.png)

